What are the chemical and physical properties of Hexahydro-1,3,5-triphenyl-1,3,5-triazine?
What are the chemical and physical properties of Hexahydro-1,3,5-triphenyl-1,3,5-triazine?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and characterization of Hexahydro-1,3,5-triphenyl-1,3,5-triazine. The information is curated for professionals in research and development who require a detailed understanding of this compound for applications in medicinal chemistry, materials science, and organic synthesis.
Chemical and Physical Properties
Hexahydro-1,3,5-triphenyl-1,3,5-triazine, a symmetrically substituted triazinane, presents as a stable, crystalline solid. Its core structure is a six-membered ring composed of alternating nitrogen and carbon atoms, with a phenyl group attached to each nitrogen. This substitution pattern confers significant steric bulk and influences the molecule's overall conformation and properties.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₁N₃ | [1][2] |
| Molecular Weight | 315.41 g/mol | [1][2][3] |
| CAS Number | 91-78-1 | [1][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 190-192 °C | [3] |
| Boiling Point | 444.96 °C (rough estimate) | [3] |
| Density | 1.1227 g/cm³ (rough estimate) | [3] |
Solubility
Hexahydro-1,3,5-triphenyl-1,3,5-triazine is characterized by its hydrophobic nature. It is largely insoluble in water but demonstrates solubility in various organic solvents.
| Solvent | Solubility |
| Water | Insoluble |
| Non-polar organic solvents (e.g., benzene, toluene, ether) | Soluble |
| Polar organic solvents (e.g., ethanol, chloroform) | May dissolve |
Structural Information
X-ray diffraction analysis has confirmed that Hexahydro-1,3,5-triphenyl-1,3,5-triazine adopts a biaxial chair conformation in the solid state.[5] This structural feature is a critical determinant of its reactivity and intermolecular interactions.
Synthesis and Purification
The synthesis of Hexahydro-1,3,5-triphenyl-1,3,5-triazine is typically achieved through the condensation reaction of aniline and formaldehyde. A high-yield and efficient method has been reported using paraformaldehyde as the formaldehyde source.[5]
Experimental Protocol: Synthesis
The following protocol is a representative method adapted from procedures for similar hexahydro-1,3,5-triazine derivatives and specific information for the title compound.
Materials:
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Aniline
-
Paraformaldehyde
-
Ethanol (or other suitable solvent)
-
Petroleum ether (for purification)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in ethanol.
-
Add paraformaldehyde to the solution in a stoichiometric ratio of 3:3 (aniline:formaldehyde).
-
Heat the reaction mixture to reflux and maintain for a specified period to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Collect the crude solid by filtration.
Experimental Protocol: Purification
Purification of the crude Hexahydro-1,3,5-triphenyl-1,3,5-triazine is essential to remove any unreacted starting materials and polymeric byproducts.
Procedure:
-
Wash the crude solid with a suitable solvent, such as diethyl ether, to remove soluble impurities.
-
Recrystallize the washed solid from a hot solvent. Boiling petroleum ether has been reported to be effective for purification.
-
Dissolve the crude product in a minimal amount of the boiling solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The purity of the final product should be confirmed by melting point determination and spectroscopic analysis.
Spectroscopic Characterization
A combination of spectroscopic techniques is employed to confirm the structure and purity of Hexahydro-1,3,5-triphenyl-1,3,5-triazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure. Spectral data for this compound are available in public databases such as PubChem.[1]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the triazine ring and the aromatic protons of the three phenyl groups. The symmetry of the molecule may lead to simplified spectra.
-
¹³C NMR: The carbon NMR spectrum will exhibit resonances for the methylene carbons in the triazine ring and the distinct carbons of the phenyl substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. GC-MS data for Hexahydro-1,3,5-triphenyl-1,3,5-triazine are available, with characteristic fragments observed at m/z 104 and 105.[1] The molecular ion peak [M]⁺ would be expected at approximately m/z 315.
Infrared (IR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:
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C-H stretching vibrations from the aromatic and aliphatic portions of the molecule.
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C-N stretching vibrations characteristic of the triazine ring.
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C=C stretching vibrations from the phenyl rings.
Applications in Research and Development
Hexahydro-1,3,5-triphenyl-1,3,5-triazine serves as a versatile building block in organic synthesis and material science. Its rigid, well-defined structure makes it an attractive scaffold for the design of more complex molecules. Potential areas of application include:
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Polymer Chemistry: As a crosslinking agent to enhance the mechanical and thermal properties of polymers.[4]
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Pharmaceutical Development: The triazine core can be a foundational element in the design of novel therapeutic agents.[4]
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Agrochemicals: Used in the formulation of pesticides and herbicides.[4]
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Material Science: Employed in the development of flame retardants and coatings due to its thermal and chemical resistance.[4]
This in-depth guide provides a solid foundation for researchers and professionals working with Hexahydro-1,3,5-triphenyl-1,3,5-triazine. The presented data and protocols are intended to facilitate its synthesis, characterization, and application in various fields of chemical science.
References
- 1. Hexahydro-1,3,5-triphenyl-1,3,5-triazine | C21H21N3 | CID 7065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triazine, hexahydro-1,3,5-triphenyl- [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Revisitation of Formaldehyde Aniline Condensation. I High Yield Synthesis of 1,3,5‐Triphenylhexahydro‐symtriazine and its X‐Ray Crystal Structure Determination | Semantic Scholar [semanticscholar.org]
